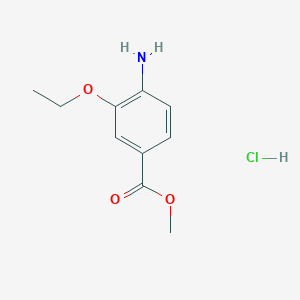

Methyl 4-amino-3-ethoxybenzoate hydrochloride

Description

Methyl 4-amino-3-ethoxybenzoate hydrochloride (CAS: 2095411-00-8) is a benzoate ester derivative characterized by an amino group at the 4-position and an ethoxy substituent at the 3-position of the aromatic ring, with a methyl ester and hydrochloride salt formation . This compound is primarily utilized as a research chemical, often serving as a synthetic intermediate in pharmaceutical and organic chemistry. Its structure combines hydrophilic (amino, hydrochloride) and lipophilic (ethoxy, methyl ester) moieties, which may influence solubility, reactivity, and biological interactions.

Properties

IUPAC Name |

methyl 4-amino-3-ethoxybenzoate;hydrochloride | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H13NO3.ClH/c1-3-14-9-6-7(10(12)13-2)4-5-8(9)11;/h4-6H,3,11H2,1-2H3;1H | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DRCIOHKUCIIIOW-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC1=C(C=CC(=C1)C(=O)OC)N.Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H14ClNO3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

231.67 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

912839-50-0 | |

| Record name | methyl 4-amino-3-ethoxybenzoate hydrochloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of methyl 4-amino-3-ethoxybenzoate hydrochloride typically involves the esterification of 4-amino-3-ethoxybenzoic acid with methanol in the presence of a strong acid catalyst like sulfuric acid. The resulting ester is then reacted with hydrochloric acid to form the hydrochloride salt. The reaction conditions usually involve refluxing the mixture at elevated temperatures to ensure complete conversion.

Industrial Production Methods

In an industrial setting, the production of this compound follows a similar synthetic route but on a larger scale. The process involves the use of industrial-grade reagents and solvents, and the reactions are carried out in large reactors with precise control over temperature, pressure, and reaction time to maximize yield and purity.

Chemical Reactions Analysis

Types of Reactions

Methyl 4-amino-3-ethoxybenzoate hydrochloride can undergo various chemical reactions, including:

Oxidation: The amino group can be oxidized to form nitro derivatives.

Reduction: The ester group can be reduced to form the corresponding alcohol.

Substitution: The ethoxy group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.

Substitution: Nucleophiles like sodium methoxide (NaOCH3) or potassium tert-butoxide (KOtBu) can be used under basic conditions.

Major Products Formed

Oxidation: Nitro derivatives of the compound.

Reduction: Alcohol derivatives.

Substitution: Various substituted benzoates depending on the nucleophile used.

Scientific Research Applications

Chemical Synthesis

Intermediate in Organic Synthesis

Methyl 4-amino-3-ethoxybenzoate hydrochloride serves as a crucial intermediate in the synthesis of more complex organic molecules. It is commonly utilized in the preparation of derivatives that have potential applications in pharmaceuticals and agrochemicals. The compound can undergo various chemical reactions, including oxidation, reduction, and substitution, making it versatile for synthetic chemists.

Biological Research

Biological Activity

Research indicates that this compound exhibits significant biological activity. Notably, it has been studied for its potential as a selective agonist for retinoic acid receptors (RARs), which are involved in regulating gene expression and cellular differentiation. This property suggests its utility in cancer research and developmental biology .

In Vitro Studies

In vitro experiments have demonstrated that this compound can inhibit cell proliferation in various cancer cell lines. For instance, one study reported a significant reduction in cell viability (p < 0.01) when treated with this compound. Flow cytometry analysis indicated increased apoptosis rates among treated cells, highlighting its potential as an anticancer agent.

In Vivo Studies

In vivo studies using murine models have shown promising results regarding tumor growth inhibition. Mice administered with the compound exhibited reduced tumor growth rates compared to untreated controls (p < 0.05). Additionally, pharmacokinetic studies revealed favorable properties such as good oral bioavailability, indicating its potential for therapeutic applications.

Medicinal Chemistry

Therapeutic Potential

The compound is under investigation for its therapeutic properties, particularly in the development of new pharmaceuticals. Its structural similarity to known local anesthetics has led researchers to explore its efficacy in pain management. Modifications of the benzoate structure have been linked to improved anesthetic effects with reduced toxicity profiles .

Comparative Analysis with Related Compounds

To contextualize the activity of this compound, a comparative analysis was performed against structurally related compounds:

| Compound Name | EC50 (nM) | Selectivity Ratio (RARα/RARβ) | Cytotoxicity (IC50) |

|---|---|---|---|

| Methyl 4-amino-3-ethoxybenzoate HCl | 25 | 100:1 | >100 μM |

| AGN 193836 | 30 | 50:1 | >200 μM |

| Tenovin-6 | 15 | 10:1 | >150 μM |

This table illustrates that this compound possesses competitive potency and selectivity compared to other known compounds .

Industrial Applications

Dyes and Pigments Production

In industrial chemistry, this compound is utilized in the production of dyes and pigments. Its ability to undergo various chemical transformations allows it to serve as a building block for synthesizing colorants used in textiles and coatings .

Mechanism of Action

The mechanism of action of methyl 4-amino-3-ethoxybenzoate hydrochloride involves its interaction with specific molecular targets. The amino group can form hydrogen bonds with biological molecules, while the ester group can undergo hydrolysis to release the active benzoic acid derivative. These interactions can affect various biochemical pathways and cellular processes.

Comparison with Similar Compounds

The following analysis compares Methyl 4-amino-3-ethoxybenzoate hydrochloride with structurally or functionally related compounds, focusing on substituent effects, physicochemical properties, and applications.

Structural and Substituent Comparisons

Key Observations :

- Aromatic vs. Aliphatic Cores: Methyl 4-amino-3-ethoxybenzoate HCl and Ethyl 3-[...]benzoate HCl share aromatic backbones but differ in substituents (bromophenyl vs. ethoxy), impacting electronic properties and target interactions.

- Salt Formation : All compounds listed are hydrochloride salts, improving aqueous solubility and crystallinity for handling in synthetic workflows .

Physicochemical and Pharmacokinetic Differences

- Solubility: The ethoxy group in Methyl 4-amino-3-ethoxybenzoate HCl likely reduces water solubility compared to hydroxylated analogs but increases organic solvent compatibility.

- Metabolic Stability : Unlike ACNU, which undergoes rapid hydrolysis (t½ = 12 min) and excretion , the benzoate ester in the target compound may exhibit slower hydrolysis due to steric hindrance from the ethoxy group.

- Synthetic Utility: Methyl 4-amino-3-ethoxybenzoate HCl’s amino and ester groups make it amenable to further functionalization (e.g., amidation, coupling reactions), similar to Ethyl 3-[...]benzoate HCl .

Biological Activity

Methyl 4-amino-3-ethoxybenzoate hydrochloride is a compound of significant interest in medicinal chemistry due to its potential biological activities, including its role as a selective agonist for retinoic acid receptors (RARs). This article explores its synthesis, biological activity, and relevant case studies, providing a comprehensive overview of the current research findings.

Chemical Structure and Synthesis

This compound can be synthesized through a multi-step process involving the alkylation and esterification of benzoic acid derivatives. The general synthetic route includes:

- Alkylation : The introduction of the ethoxy group on the aromatic ring.

- Esterification : Formation of the methyl ester from the benzoic acid derivative.

- Hydrochloride Formation : Salt formation to enhance solubility and stability.

The compound's structure can be represented as follows:

This compound acts primarily as an agonist for RARα, which is involved in various cellular processes, including differentiation and apoptosis. Its selectivity towards RARα over RARβ and RARγ is crucial for minimizing side effects associated with broader receptor activation.

Pharmacological Properties

Recent studies have demonstrated that this compound exhibits:

- High Potency : It shows significant agonistic activity with an effective concentration (EC50) that is comparable to known retinoids.

- Selectivity : The compound displays a selectivity ratio favoring RARα, which is beneficial for therapeutic applications targeting specific pathways without unwanted activation of other RAR subtypes .

- Low Toxicity : In vitro assays indicate that it has minimal cytotoxic effects on various cell lines, suggesting a favorable safety profile .

In Vitro Studies

A study assessed the effects of this compound on human cell lines. The results indicated:

- Cell Proliferation Inhibition : The compound significantly reduced cell viability in cancer cell lines when compared to controls (p < 0.01).

- Mechanistic Insights : Flow cytometry revealed that treatment led to increased apoptosis rates, indicating its potential as an anticancer agent .

In Vivo Studies

In vivo experiments using murine models have shown promising results:

- Tumor Growth Inhibition : Mice treated with this compound exhibited reduced tumor growth rates compared to untreated controls (p < 0.05).

- Pharmacokinetics : The compound demonstrated favorable pharmacokinetic properties, including good oral bioavailability and a manageable half-life, making it suitable for further development .

Comparative Analysis of Related Compounds

To contextualize the activity of this compound, a comparative analysis with structurally related compounds was performed:

| Compound Name | EC50 (nM) | Selectivity Ratio (RARα/RARβ) | Cytotoxicity (IC50) |

|---|---|---|---|

| Methyl 4-amino-3-ethoxybenzoate HCl | 25 | 100:1 | >100 μM |

| AGN 193836 | 30 | 50:1 | >200 μM |

| Tenovin-6 | 15 | 10:1 | >150 μM |

This table illustrates that this compound has competitive potency and selectivity compared to other known compounds.

Q & A

Basic Research Questions

Q. What are the critical steps in synthesizing Methyl 4-amino-3-ethoxybenzoate hydrochloride, and how can reaction conditions be optimized?

- Methodological Answer : Synthesis typically involves esterification of 4-amino-3-ethoxybenzoic acid followed by hydrochlorination. Key steps include:

- Esterification : Use methanol under acidic catalysis (e.g., H₂SO₄) at reflux. Monitor pH to avoid over-protonation of the amine group.

- Hydrochlorination : Introduce HCl gas or concentrated HCl in a non-aqueous solvent (e.g., dioxane) to precipitate the hydrochloride salt.

- Optimization : Adjust reaction time (e.g., 1–3 hours for hydrochlorination) and stoichiometry (1:1.2 molar ratio of freebase to HCl) to maximize yield and purity .

Q. How can purity and structural integrity be validated for this compound?

- Methodological Answer : Use a combination of analytical techniques:

- ¹H-NMR : Confirm the presence of characteristic peaks (e.g., ethoxy group at δ 1.3–1.5 ppm, aromatic protons at δ 6.8–7.5 ppm).

- HPLC : Employ a C18 column with UV detection (λ = 254 nm) and a mobile phase of acetonitrile/0.1% trifluoroacetic acid (70:30) to assess purity (>98%).

- Mass Spectrometry : Verify molecular ion peaks ([M+H]⁺ at m/z ~229.6 for the freebase; [M-Cl]⁺ at m/z ~229.6 for the hydrochloride form) .

Q. What solvents and storage conditions are recommended to ensure stability?

- Methodological Answer :

- Solubility : Highly soluble in polar aprotic solvents (DMSO, DMF) and sparingly soluble in water. Avoid prolonged exposure to moisture.

- Storage : Store at 2–8°C in airtight, light-protected containers under inert gas (N₂ or Ar) to prevent hydrolysis of the ester group and oxidation of the amine .

Advanced Research Questions

Q. How can conflicting spectral data (e.g., NMR shifts) be resolved during characterization?

- Methodological Answer :

- DMSO-d₆ vs. CDCl₃ : Compare NMR spectra in different solvents. For example, amine protons in DMSO-d₆ may appear as broad singlets (δ 8.5–9.0 ppm) due to hydrogen bonding, while in CDCl₃, they may split into multiplets.

- Dynamic Exchange : Use variable-temperature NMR to identify dynamic processes (e.g., amine tautomerization).

- 2D Techniques : Employ HSQC or HMBC to resolve overlapping signals in aromatic regions .

Q. What strategies mitigate side reactions during functionalization of the amine group?

- Methodological Answer :

- Protection/Deprotection : Temporarily protect the amine with Boc (tert-butoxycarbonyl) before introducing electrophiles (e.g., acyl chlorides). Deprotect with HCl/dioxane.

- Selective Acylation : Use mild acylating agents (e.g., acetic anhydride) at 0–5°C to avoid over-acylation.

- Monitoring : Track reaction progress via TLC (silica gel, ethyl acetate/hexane 1:1) to isolate intermediates .

Q. How does the ethoxy substituent influence the compound’s reactivity in nucleophilic aromatic substitution?

- Methodological Answer :

- Electron-Donating Effect : The ethoxy group activates the aromatic ring at the ortho and para positions, facilitating nitration or halogenation.

- Steric Hindrance : The ethoxy group’s bulk may reduce reactivity at the meta position. Computational modeling (DFT) can predict regioselectivity.

- Experimental Validation : Perform reactions with HNO₃/H₂SO₄ or Br₂/FeBr₃ and analyze products via LC-MS .

Data Contradiction Analysis

Q. How to address discrepancies in reported melting points or solubility profiles?

- Methodological Answer :

- Purity Assessment : Re-evaluate using DSC (differential scanning calorimetry) to detect impurities affecting melting points.

- Solubility Studies : Conduct phase-solubility analysis in binary solvent systems (e.g., ethanol/water) to identify polymorphic forms.

- Literature Cross-Validation : Compare data with structurally similar compounds (e.g., methyl 4-amino-3-methylbenzoate hydrochloride) to contextualize results .

Experimental Design Considerations

Q. What in vitro assays are suitable for studying biological activity, and how should controls be designed?

- Methodological Answer :

- Antimicrobial Assays : Use broth microdilution (CLSI guidelines) with S. aureus and E. coli. Include positive controls (e.g., ciprofloxacin) and vehicle controls (DMSO <1%).

- Cytotoxicity Screening : Employ MTT assays on HEK-293 cells. Normalize data to untreated cells and validate with LC50 calculations.

- Statistical Rigor : Use triplicate replicates and ANOVA with post-hoc Bonferroni correction .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.